molecular formula C12H19NO4 B15322415 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol

Cat. No.: B15322415
M. Wt: 241.28 g/mol
InChI Key: VZVDLYRZPPGULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound features a phenyl ring substituted with three methoxy groups at positions 2, 3, and 4, and an amino alcohol functional group attached to the propan-1-ol chain. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-amino-3-(2,3,4-trimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO4/c1-15-10-5-4-8(9(13)6-7-14)11(16-2)12(10)17-3/h4-5,9,14H,6-7,13H2,1-3H3

InChI Key

VZVDLYRZPPGULX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(CCO)N)OC)OC

Origin of Product

United States

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